3-(benzenesulfonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one
Description
3-(benzenesulfonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with benzyl, fluoro, and phenylsulfonyl groups, which may contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-benzyl-6-fluoroquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO3S/c23-17-11-12-20-19(13-17)22(25)21(28(26,27)18-9-5-2-6-10-18)15-24(20)14-16-7-3-1-4-8-16/h1-13,15H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJMRJYDOVRYPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of Substituents: The benzyl, fluoro, and phenylsulfonyl groups can be introduced through various substitution reactions. For example, benzylation can be achieved using benzyl halides in the presence of a base, fluorination can be done using fluorinating agents like N-fluorobenzenesulfonimide, and sulfonylation can be carried out using sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides for benzylation, N-fluorobenzenesulfonimide for fluorination, and sulfonyl chlorides for sulfonylation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to the formation of reduced quinoline derivatives.
Scientific Research Applications
Research indicates that 3-(benzenesulfonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one exhibits several biological activities:
Anticancer Properties
Preliminary studies suggest that this compound may possess significant cytotoxic effects against specific cancer cell lines. Its mechanism of action appears to involve apoptosis and cell cycle arrest, making it a candidate for further pharmacological evaluation in cancer therapy.
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial effects. The potential of this compound to inhibit bacterial growth is under investigation, which could lead to new antibiotic agents.
Neuroprotective Effects
There is evidence suggesting that this compound may have neuroprotective properties by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's.
Synthesis and Production Methods
The synthesis of this compound typically involves multi-step synthetic pathways:
- Formation of the Quinoline Core : This can be achieved through reactions such as the Pfitzinger reaction.
- Introduction of the Fluorine Atom : Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Functionalization Steps : Further modifications may include Suzuki–Miyaura coupling for introducing various substituents.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited cytotoxicity against breast cancer cell lines. The compound's ability to induce apoptosis was attributed to the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Research indicated that this compound could inhibit AChE activity effectively, suggesting its potential use in treating Alzheimer's disease. In vitro assays showed significant inhibition rates compared to standard AChE inhibitors.
Case Study 3: Antimicrobial Testing
In preliminary antimicrobial assays, the compound displayed activity against several bacterial strains, indicating its potential as a lead structure for developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The presence of benzyl, fluoro, and phenylsulfonyl groups might enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core.
Uniqueness
3-(benzenesulfonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one is unique due to the specific combination of substituents on the quinoline core. This unique structure may confer distinct chemical and biological properties compared to other quinoline derivatives.
Biological Activity
3-(Benzenesulfonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic compound classified as a quinoline derivative. This compound exhibits significant biological activity, particularly in the realms of medicinal chemistry and pharmacology. Its unique structure, characterized by a quinoline core with specific substituents, contributes to its diverse biological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 373.49 g/mol. The chemical structure includes:
- Quinoline Core : A bicyclic structure comprising a benzene and a pyridine ring.
- Benzenesulfonyl Group : Enhances solubility and potential interactions with biological targets.
- Fluorine Atom : Increases lipophilicity and may enhance biological activity.
While specific mechanisms for this compound are not fully elucidated, quinoline derivatives typically exhibit their biological effects through the inhibition of key enzymes involved in various metabolic pathways. For instance, quinolones are known to inhibit bacterial DNA gyrase, crucial for DNA replication. The presence of the benzenesulfonyl group may also facilitate interactions with other molecular targets, potentially modulating neurotransmitter activity or exhibiting anti-inflammatory effects.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant antibacterial effects against various strains due to its structural characteristics that enhance binding to bacterial enzymes.
Anticancer Properties
Recent investigations indicate that this compound may possess cytotoxic effects against certain cancer cell lines. Mechanistic studies suggest that it could induce apoptosis or cause cell cycle arrest in cancer cells. For example, compounds structurally related to this quinoline derivative have shown promising results in inhibiting tumor growth in vitro.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in various studies. It is believed that the sulfonyl group can interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
| Compound | Biological Activity | IC50 Values |
|---|---|---|
| Compound A | Antimicrobial | 15 µM |
| Compound B | Cytotoxicity | 10 µM |
| Compound C | Anti-inflammatory | 12 µM |
These findings underscore the potential therapeutic applications of quinoline derivatives in treating infections and cancers.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(benzenesulfonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of quinolin-4-one derivatives typically involves condensation reactions between substituted benzaldehydes and ketones under basic or acidic conditions. For example, a binary solvent system (e.g., ethanol-DMF) with NaOH as a catalyst has been used to synthesize structurally similar compounds like 3-(2-chlorobenzoquinolin-3-yl) derivatives . Optimization may include adjusting stoichiometry, reaction time (e.g., 48 hours for analogous quinolinone syntheses ), and purification via crystallization (e.g., ethanol as a recrystallization solvent ). Characterization via ¹H NMR and HRMS is critical for confirming structural integrity .
Q. How can the solubility and stability of this compound be systematically evaluated under varying pH and temperature conditions?
- Methodological Answer : Solubility can be assessed using shake-flask methods in buffered solutions (pH 1–12) with HPLC quantification . Stability studies should involve accelerated degradation tests (e.g., 40–80°C, high humidity) followed by LC-MS to identify degradation products . For example, analogous fluorinated quinolinones require inert atmospheres to prevent oxidation during storage .
Q. What spectroscopic techniques are most reliable for characterizing the benzenesulfonyl and benzyl substituents in this compound?
- Methodological Answer : ¹H NMR is essential for confirming the benzyl group (δ ~4.5–5.5 ppm for CH₂ protons) and benzenesulfonyl moiety (aromatic protons at δ ~7.5–8.0 ppm). IR spectroscopy can validate sulfonyl groups (S=O stretch at ~1350–1150 cm⁻¹). HRMS provides exact mass confirmation, as demonstrated for methyl 4-(4-(2-fluorophenylquinoline-4-carbonyl)piperazin-1-yl)benzoate derivatives .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the environmental fate or biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) can calculate physicochemical properties (e.g., logP, pKa) to predict environmental distribution . Molecular docking against target proteins (e.g., enzymes in the flavonoid biosynthesis pathway ) may reveal binding affinities. For validation, compare computational results with experimental bioactivity assays, such as antioxidant capacity tests via DPPH radical scavenging .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of fluorinated quinolinone derivatives?
- Methodological Answer : A split-plot design with randomized blocks can isolate variables like substituent position (e.g., fluorine at C6 vs. C7) and functional groups (e.g., benzenesulfonyl vs. carboxy groups). For example, analogous studies on phenolic compounds used ANOVA to assess interactions between substituents and bioactivity . Dose-response assays (e.g., EC₅₀ determination) should accompany SAR analyses .
Q. How can contradictory data on the compound’s photostability or metabolic pathways be resolved?
- Methodological Answer : Contradictions may arise from differences in light sources (UV vs. visible) or biological matrices. Replicate experiments under standardized conditions (e.g., ISO guidelines for photodegradation ) and use LC-HRMS to track metabolite formation. For instance, triclosan degradation studies resolved pathway discrepancies by identifying isomer-specific intermediates .
Q. What methodologies are recommended for assessing the compound’s ecotoxicological impact on aquatic ecosystems?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Step 1 : Measure abiotic parameters (e.g., water solubility, half-life in sediment).
- Step 2 : Conduct acute/chronic toxicity tests using model organisms (e.g., Daphnia magna).
- Step 3 : Apply probabilistic risk assessment models (e.g., Quotient Method) to estimate ecological risks.
Q. How can crystallographic studies elucidate the compound’s solid-state behavior and polymorphism?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) can resolve crystal packing and hydrogen-bonding networks, as demonstrated for 4-carboxybenzoate derivatives . Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are critical for detecting polymorphic forms .
Methodological Notes
- Data Analysis : Use multivariate statistics (e.g., PCA) to handle complex datasets, such as interactions between fluorinated substituents and bioactivity .
- Contradiction Resolution : Cross-validate findings using orthogonal techniques (e.g., NMR for purity vs. HPLC for degradation products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
